molecular formula C52H49ClN8O6S B12382622 methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate

methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate

Cat. No.: B12382622
M. Wt: 949.5 g/mol
InChI Key: OKMMCOVMIZQGDT-WBCKFURZSA-N
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Description

Methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure suggests it may have interesting biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Each step would require specific reagents, catalysts, and conditions. For example, the synthesis might involve:

  • Formation of the core structure through cyclization reactions.
  • Introduction of functional groups via substitution or addition reactions.
  • Protection and deprotection steps to ensure selective reactions.

Industrial Production Methods

Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions would vary depending on the specific transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, the compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biology, the compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicine, the compound could be investigated as a potential drug candidate, with studies focusing on its pharmacokinetics, pharmacodynamics, and therapeutic efficacy.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets and pathways involved would be identified through experimental studies, such as binding assays, crystallography, and computational modeling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with similar functional groups or structural motifs. Examples could be:

Uniqueness

The uniqueness of the compound could be highlighted by comparing its specific biological activities, chemical reactivity, or physical properties with those of similar compounds. For example, it might have a higher binding affinity for a particular enzyme or exhibit greater stability under certain conditions.

Properties

Molecular Formula

C52H49ClN8O6S

Molecular Weight

949.5 g/mol

IUPAC Name

methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C52H49ClN8O6S/c1-29(2)23-38-24-37-21-22-58(27-43(37)61(51(38)66)41-19-20-45(63)59(26-41)28-46(64)67-6)50(65)36-9-7-33(8-10-36)34-13-17-40(18-14-34)54-44(62)25-42-49-57-56-32(5)60(49)52-47(30(3)31(4)68-52)48(55-42)35-11-15-39(53)16-12-35/h7-20,24,26,29,42H,21-23,25,27-28H2,1-6H3,(H,54,62)/t42-/m0/s1

InChI Key

OKMMCOVMIZQGDT-WBCKFURZSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)N6CCC7=C(C6)N(C(=O)C(=C7)CC(C)C)C8=CN(C(=O)C=C8)CC(=O)OC)C9=CC=C(C=C9)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)N6CCC7=C(C6)N(C(=O)C(=C7)CC(C)C)C8=CN(C(=O)C=C8)CC(=O)OC)C9=CC=C(C=C9)Cl)C

Origin of Product

United States

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